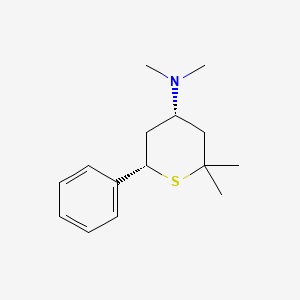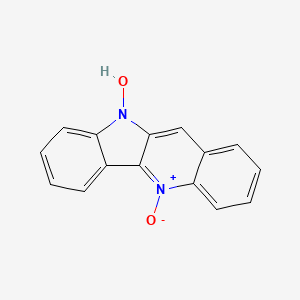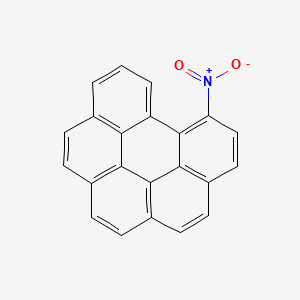
Benzo(ghi)perylene, 7-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(ghi)perylene, 7-nitro- is a derivative of benzo(ghi)perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. This compound is known for its complex structure, consisting of six fused benzene rings. Benzo(ghi)perylene is a product of incomplete combustion and is found in various environmental sources such as tobacco smoke, automobile exhausts, and industrial emissions . The 7-nitro derivative introduces a nitro group (-NO2) to the benzo(ghi)perylene structure, which can significantly alter its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)perylene, 7-nitro- typically involves the nitration of benzo(ghi)perylene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:
C22H12+HNO3→C22H11NO2+H2O
Industrial Production Methods
Industrial production of benzo(ghi)perylene, 7-nitro- may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
化学反应分析
Types of Reactions
Benzo(ghi)perylene, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Reduction: The compound can be further oxidized to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
科学研究应用
Benzo(ghi)perylene, 7-nitro- has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of nitro-PAHs.
Biology: Investigated for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
作用机制
The mechanism of action of benzo(ghi)perylene, 7-nitro- involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: Another PAH with a similar structure but different reactivity and biological effects.
Dibenzo(a,h)anthracene: A PAH with a similar number of fused rings but different substitution patterns.
Chrysene: A PAH with four fused benzene rings, used as a reference compound in PAH studies.
Uniqueness
Benzo(ghi)perylene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical and biological properties compared to other PAHs. This modification enhances its reactivity and potential for forming reactive intermediates, making it a valuable compound for studying the effects of nitro-PAHs in various scientific fields .
属性
CAS 编号 |
81316-88-3 |
|---|---|
分子式 |
C22H11NO2 |
分子量 |
321.3 g/mol |
IUPAC 名称 |
15-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H11NO2/c24-23(25)17-11-10-15-9-8-14-7-6-13-5-4-12-2-1-3-16-18(12)19(13)20(14)21(15)22(16)17/h1-11H |
InChI 键 |
QCFGYKUPIIYMMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC5=C4C6=C(C=CC(=C36)C=C2)C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


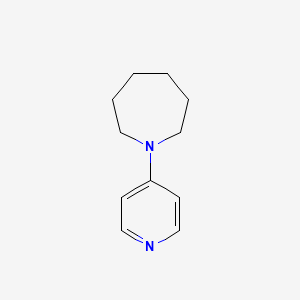
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
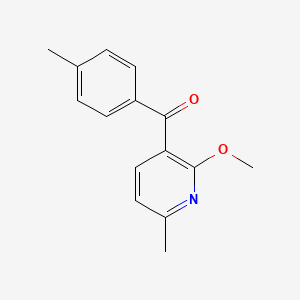
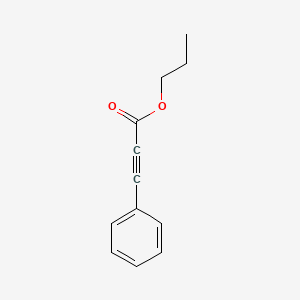



![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
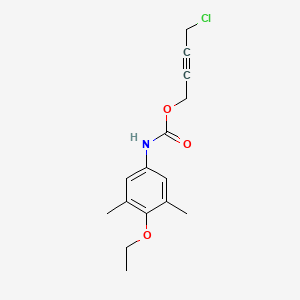
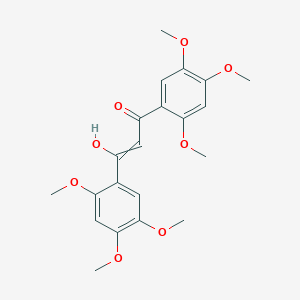
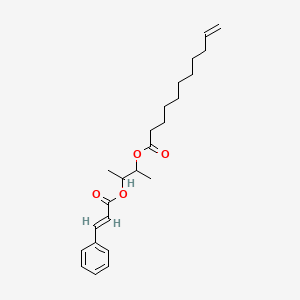
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
